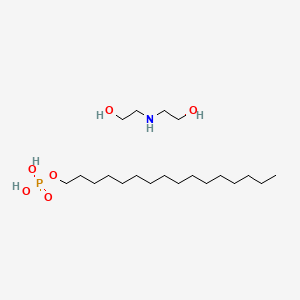

Diethanolamine cetyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65122-24-9 |

|---|---|

Molecular Formula |

C20H46NO6P |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |

InChI Key |

GKKMCECQQIKAHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Related CAS |

65138-84-3 |

Origin of Product |

United States |

Foundational & Exploratory

Diethanolamine cetyl phosphate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (B148213) cetyl phosphate (B84403) is a versatile amphiphilic compound widely utilized in the cosmetic and pharmaceutical industries as a primary emulsifier and stabilizer. Its unique molecular architecture, comprising a lipophilic cetyl chain and a hydrophilic diethanolamine phosphate headgroup, enables the formation of stable oil-in-water emulsions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to diethanolamine cetyl phosphate. Detailed experimental protocols for its synthesis, characterization, and performance evaluation are presented, alongside a discussion of its applications and safety considerations. This document is intended to serve as a valuable resource for researchers, scientists, and formulation professionals engaged in the development of emulsion-based products.

Chemical Structure and Properties

This compound is the salt formed from the neutralization of cetyl phosphate with diethanolamine. The lipophilic portion of the molecule is the C16 alkyl chain of cetyl alcohol, while the hydrophilic portion consists of the phosphate group and the diethanolamine moiety. This amphiphilic nature is the basis for its surface-active properties.

Chemical Structure:

-

IUPAC Name: hexadecyl dihydrogen phosphate; 2-(2-hydroxyethylamino)ethanol[1]

-

CAS Number: 69331-39-1, 65122-24-9, 90388-14-0 (These variations may represent different salt stoichiometries or mixtures)[1][2]

-

Molecular Weight: 427.56 g/mol

The structure combines a hydrophobic tail (cetyl group) that orients towards the oil phase and a hydrophilic head (diethanolamine phosphate) that interacts with the aqueous phase in an emulsion.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white waxy solid or creamy consistency. | [3] |

| Molecular Weight | 427.56 g/mol | |

| Melting Point | 45-55 °C | [2] |

| Solubility | Dispersible in water and oils. | [2] |

| HLB Value | Approximately 12-14 | [2] |

| pKa | Data not readily available. The phosphate group will have multiple pKa values, and the amine group will have its own pKa. | |

| LogP (octanol/water) | ~3.2 (estimated) | [1] |

| Critical Micelle Concentration (CMC) | 0.1–0.5 mM (aqueous) | [2] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process:

-

Esterification: Cetyl alcohol is reacted with a phosphorylating agent, such as phosphoric acid or phosphorus pentoxide, to form cetyl phosphate.

-

Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine to form the final salt.

Detailed Experimental Protocol: Synthesis

This protocol is a general guideline based on established chemical principles for the synthesis of alkyl phosphates.

Materials:

-

Cetyl alcohol

-

Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA)

-

Diethanolamine

-

Toluene (or other suitable inert solvent)

-

Deionized water

-

Sodium hydroxide (B78521) (for pH adjustment if necessary)

-

Hydrochloric acid (for titration)

-

Suitable reaction vessel with overhead stirrer, thermometer, and condenser

Procedure:

Step 1: Esterification to form Cetyl Phosphate

-

In a clean, dry reaction vessel, melt cetyl alcohol under a nitrogen atmosphere.

-

Slowly add phosphorus pentoxide or polyphosphoric acid to the molten cetyl alcohol with vigorous stirring. The molar ratio of cetyl alcohol to P₂O₅ is typically around 3:1 to produce a mixture of mono- and di-cetyl phosphates. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature between 80-90°C.

-

After the addition is complete, continue to stir the mixture at 90-100°C for 2-4 hours until the reaction is complete (as determined by monitoring the acid value).

-

Cool the reaction mixture to approximately 60°C.

Step 2: Neutralization with Diethanolamine

-

Slowly add diethanolamine to the cetyl phosphate mixture with continuous stirring. The amount of diethanolamine added should be sufficient to neutralize the acidic phosphate esters to the desired pH (typically 6.5-7.5).

-

The neutralization reaction is also exothermic. Maintain the temperature at 50-60°C during the addition.

-

After all the diethanolamine has been added, continue to stir the mixture for 1-2 hours at 60°C to ensure complete neutralization.

-

The final product is a waxy solid or paste at room temperature.

Purification:

-

The product can be used as is in many formulations. For higher purity, unreacted starting materials can be removed by vacuum distillation or by washing with a suitable solvent.

Analytical Methods for Characterization

Titration for Acid and Amine Value

Acid Value Titration (for Cetyl Phosphate intermediate):

-

Principle: To determine the amount of free acidic phosphate groups. A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH).

-

Procedure:

-

Weigh accurately about 1 g of the cetyl phosphate sample into a 250 mL flask.

-

Add 50 mL of a neutralized ethanol/ether mixture (1:1 v/v).

-

Add a few drops of phenolphthalein (B1677637) indicator.

-

Titrate with standardized 0.1 N alcoholic KOH solution until a persistent pink color is observed.

-

Calculate the acid value (mg KOH/g) using the formula: Acid Value = (V * N * 56.1) / W where V = volume of KOH solution (mL), N = normality of KOH solution, and W = weight of the sample (g).

-

Amine Value Titration (for final product):

-

Principle: To determine the amount of free and neutralized diethanolamine. A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of hydrochloric acid (HCl).

-

Procedure:

-

Weigh accurately about 1 g of the this compound sample into a 250 mL flask.

-

Dissolve the sample in 50 mL of a suitable solvent mixture (e.g., isopropanol (B130326) and water).

-

Add a few drops of a suitable indicator (e.g., methyl red).

-

Titrate with standardized 0.1 N HCl solution until the endpoint is reached (color change).

-

The amine content can be calculated based on the volume of HCl consumed.

-

Chromatographic Analysis

Gas Chromatography (GC) for Residual Starting Materials:

-

Principle: To quantify residual cetyl alcohol and diethanolamine. The sample is dissolved in a suitable solvent and injected into a gas chromatograph.

-

Typical Conditions:

-

Column: A polar capillary column is suitable for amine analysis. A non-polar column can be used for cetyl alcohol.

-

Detector: Flame Ionization Detector (FID).

-

Injector and Detector Temperatures: Typically 250-300°C.

-

Oven Temperature Program: A temperature gradient is used to separate the components.

-

Quantification: An internal standard method is recommended for accurate quantification.

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: For the analysis of the non-volatile this compound. Due to the lack of a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is often required.

-

Typical Conditions:

-

Column: A C18 or a mixed-mode column.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water with a suitable buffer or ion-pairing agent.

-

Detector: ELSD, CAD, or Mass Spectrometry (MS).

-

Mechanism of Action and Applications

Emulsification Mechanism

This compound functions by adsorbing at the oil-water interface, reducing the interfacial tension between the two phases. The lipophilic cetyl tail penetrates the oil droplet, while the hydrophilic diethanolamine phosphate headgroup remains in the continuous aqueous phase. This creates a steric and electrostatic barrier around the oil droplets, preventing their coalescence and stabilizing the emulsion.

Applications in Drug Development and Cosmetics

This compound is a key ingredient in a wide range of products due to its excellent emulsifying and stabilizing properties.

-

Topical Drug Delivery: It is used to formulate creams, lotions, and ointments for the delivery of active pharmaceutical ingredients (APIs) to the skin. It can help to solubilize lipophilic drugs and enhance their penetration.

-

Cosmetic Formulations: It is a common component in moisturizers, sunscreens, foundations, and hair conditioners, where it contributes to the desired texture, stability, and sensory properties of the product.[3]

-

Cleansing Products: Its surfactant properties make it useful in facial cleansers and body washes.

Experimental Protocols for Performance Evaluation

Emulsion Stability Testing

Protocol:

-

Accelerated Aging: Store the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1, 2, and 3 months). Observe for any signs of phase separation, creaming, or changes in appearance, pH, and viscosity.

-

Freeze-Thaw Cycling: Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature (25°C for 24 hours) for at least three cycles. Assess the emulsion's stability after each cycle.

-

Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Any separation of phases indicates instability.

Particle Size Analysis

Protocol using Dynamic Light Scattering (DLS):

-

Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

Measure the particle size distribution and the polydispersity index (PDI). A narrow particle size distribution and a low PDI are indicative of a stable emulsion.

Rheological Measurements

Protocol:

-

Use a rheometer with a suitable geometry (e.g., cone and plate or parallel plate).

-

Perform a viscosity measurement as a function of shear rate to determine the flow behavior of the emulsion (e.g., Newtonian, shear-thinning).

-

Conduct an oscillatory measurement (frequency sweep) to determine the viscoelastic properties (storage modulus G' and loss modulus G''). A higher G' value typically indicates a more structured and stable emulsion.

Safety and Toxicology

The safety of this compound is primarily linked to the safety of its components, particularly diethanolamine (DEA).

-

Diethanolamine (DEA): Concerns have been raised about the potential for DEA to react with nitrosating agents to form N-nitrosodiethanolamine (NDELA), a potent carcinogen. For this reason, the use of DEA in cosmetics is restricted in some regions, and formulations are designed to avoid the presence of nitrosating agents.

-

This compound: The compound itself is generally considered to be a low-hazard ingredient for use in cosmetics. However, as with any chemical, it may cause skin or eye irritation in some individuals. It is important to source this compound from reputable suppliers who can provide data on residual DEA levels.

Safety Data Summary:

| Endpoint | Result | Reference(s) |

| Eye Irritation | Causes serious eye irritation. | |

| Skin Irritation | May cause mild skin irritation in sensitive individuals. | |

| Sensitization | Not generally considered to be a skin sensitizer. | |

| Carcinogenicity | No data available for the salt, but concerns exist for the DEA component. |

Conclusion

This compound is a highly effective and versatile emulsifier that plays a crucial role in the formulation of a wide array of cosmetic and pharmaceutical products. Its ability to form stable oil-in-water emulsions, coupled with its favorable sensory properties, makes it a valuable tool for formulators. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in product development. Researchers and developers should remain mindful of the regulatory landscape and safety considerations associated with diethanolamine and its derivatives.

References

- 1. store.astm.org [store.astm.org]

- 2. scribd.com [scribd.com]

- 3. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

An In-depth Technical Guide to the Synthesis and Characterization of DEA-Cetyl Phosphate

Introduction

Diethanolamine-cetyl phosphate (B84403) (DEA-cetyl phosphate) is an amphiphilic compound widely utilized in the cosmetics, personal care, and pharmaceutical industries.[1][2] Structurally, it consists of a hydrophobic cetyl (C16) alkyl chain and a hydrophilic diethanolamine-phosphate headgroup.[3] This architecture classifies it as a phospholipid derivative and an anionic/nonionic hybrid surfactant, enabling it to function effectively as an emulsifier, cleansing agent, and stabilizer in various formulations.[4][5] Its primary role is to reduce interfacial tension between immiscible liquids, such as oil and water, to create stable and homogenous emulsions in products like creams, lotions, sunscreens, and topical medications.[3][5][6]

This technical guide provides a comprehensive overview of the synthesis and characterization of DEA-cetyl phosphate, including detailed experimental protocols, data summaries, and visual diagrams of the core processes.

Synthesis of DEA-Cetyl Phosphate

The industrial synthesis of DEA-cetyl phosphate is a sequential two-step process involving an initial esterification reaction followed by a neutralization step.[3][4]

-

Esterification of Cetyl Alcohol : Cetyl alcohol (1-hexadecanol) is reacted with a phosphorylating agent to form cetyl phosphate. Common phosphorylating agents include phosphoric acid (H₃PO₄), pyrophosphoric acid, or phosphorus pentoxide.[3][4][7] The reaction with phosphoric acid produces cetyl phosphoric acid and water.

-

Neutralization with Diethanolamine (B148213) : The acidic cetyl phosphate intermediate is then neutralized with diethanolamine (DEA) in an approximate 1:1 molar ratio to yield the final diethanolamine cetyl phosphate salt.[4][5]

The overall reaction pathway is illustrated below.

Experimental Protocols

Synthesis of Cetyl Phosphate

This protocol describes the synthesis using pyrophosphoric acid, which is a common chlorine-free method.[7]

Materials:

-

Cetyl alcohol

-

Pyrophosphoric acid

-

Cyclohexane (B81311) (solvent)

-

Deionized water

Procedure:

-

In a batch reactor equipped with a stirrer and temperature control, dissolve cetyl alcohol in cyclohexane.

-

Heat the mixture to a reaction temperature of 70-85°C.[7]

-

Slowly add pyrophosphoric acid to the cetyl alcohol solution. The recommended molar ratio of pyrophosphoric acid to cetyl alcohol is between 4:1 and 2:1 to ensure complete reaction.[7]

-

Maintain the reaction mixture at 75-85°C for at least one hour after the addition is complete, with continuous stirring.

-

Initiate hydrolysis by adding deionized water to the reactor and stirring for 15-20 minutes at approximately 70°C. This step converts any remaining pyrophosphate esters to the desired monophosphate esters.

-

Stop the stirring and allow the phases to separate. Remove the lower aqueous phase containing unreacted phosphoric/pyrophosphoric acid.

-

Wash the organic phase twice more with warm deionized water to remove residual inorganic acids.

-

The resulting cyclohexane solution contains the cetyl phosphate intermediate.

Neutralization to Form DEA-Cetyl Phosphate

Materials:

-

Cetyl phosphate solution in cyclohexane (from Step 1)

-

Diethanolamine (DEA)

Procedure:

-

Transfer the cetyl phosphate solution to a suitable reaction vessel.

-

While stirring, slowly add diethanolamine to the solution at a controlled temperature of 50-60°C.[4] A 1:1 molar ratio of cetyl phosphate to diethanolamine is typically used.

-

Continue stirring for 30-60 minutes to ensure the neutralization reaction is complete.

-

The final product is DEA-cetyl phosphate, which remains in the organic solvent.

Purification

Procedure:

-

Remove the cyclohexane solvent from the product mixture via vacuum distillation.[4]

-

To eliminate impurities such as unreacted cetyl alcohol or residual diethanolamine, further purification can be achieved through solvent extraction or recrystallization from a suitable solvent like methanol.[3][8]

-

The final product, DEA-cetyl phosphate, is typically a white to off-white solid or creamy substance.[6]

Characterization

A comprehensive characterization of DEA-cetyl phosphate is essential to confirm its chemical identity, purity, and functional properties. Standard analytical methods for phosphate esters and surfactants are employed.

Physicochemical Properties

The key physicochemical properties of DEA-cetyl phosphate are summarized in the table below. These parameters are crucial for its application in formulations.

| Property | Value / Range | Source |

| Molecular Formula | C₂₀H₄₆NO₆P | [3] |

| Molecular Weight | ~427.6 g/mol | [3] |

| Appearance | White to off-white solid or cream | [6] |

| Melting Point | 25–30°C | [3] |

| Water Solubility | Dispersible | [3] |

| HLB Value | ~12–14 | [4] |

| Critical Micelle Conc. (CMC) | 0.01–0.1 mM | [3] |

| log P (octanol-water) | ~3.2 (estimated) | [3] |

Analytical and Spectroscopic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of DEA-cetyl phosphate and quantifying any impurities, such as residual cetyl alcohol or free diethanolamine.[9][10]

-

Gas Chromatography (GC): GC coupled with detectors like a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) can be used to analyze for volatile or semi-volatile impurities and degradation products.[9][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as P-O (phosphate), O-H (hydroxyl), N-H (amine), and C-H (alkyl) bonds, which are characteristic of the DEA-cetyl phosphate structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR spectroscopy are powerful tools for the definitive structural elucidation of the molecule, confirming the connectivity of the cetyl chain, phosphate group, and diethanolamine moiety.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to help identify its structure.

Functional Properties and Visualization

The primary function of DEA-cetyl phosphate is as an emulsifier, which stems from its amphiphilic nature. The long hydrophobic cetyl tail orients itself in the oil phase, while the polar hydrophilic diethanolamine-phosphate headgroup interacts with the water phase. This arrangement reduces the interfacial tension and allows for the formation of stable oil-in-water emulsions.

Comparative Analysis

DEA-cetyl phosphate offers distinct advantages over other common surfactants, particularly its high efficiency at low concentrations and lower potential for skin irritation.[3]

| Surfactant | Critical Micelle Conc. (CMC) (mM) | Irritation Potential | Cost Efficiency |

| Sodium Lauryl Sulfate | 8.2 | High | Low |

| DEA-Cetyl Sulfate | 0.5 | Moderate | Medium |

| DEA-Cetyl Phosphate | 0.1 | Low | High |

| Source: Vulcanchem[3] |

Conclusion

DEA-cetyl phosphate is a valuable specialty surfactant synthesized through a robust two-step process of esterification and neutralization. Its unique amphiphilic properties make it an effective and efficient emulsifier for a wide range of cosmetic and pharmaceutical applications. Proper characterization using a combination of chromatographic and spectroscopic techniques is crucial for ensuring the quality, purity, and performance of the final product. The compound's low irritation potential and high efficiency at low concentrations position it as a preferred choice for advanced formulations in the drug development and personal care sectors.

References

- 1. parchem.com [parchem.com]

- 2. alsglobal.com [alsglobal.com]

- 3. This compound (65122-24-9) for sale [vulcanchem.com]

- 4. This compound (90388-14-0) for sale [vulcanchem.com]

- 5. deascal.com [deascal.com]

- 6. farmoganic.com [farmoganic.com]

- 7. WO2018002073A1 - Topical compositions - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Diethanolamine Cetyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) cetyl phosphate (B84403) is a versatile surfactant belonging to the class of alkyl phosphate esters. Its amphiphilic nature, arising from a long-chain hydrophobic cetyl group and a hydrophilic diethanolamine phosphate headgroup, makes it a valuable ingredient in a wide range of applications, including cosmetics, personal care products, and potentially in pharmaceutical formulations as an emulsifier and stabilizing agent.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of diethanolamine cetyl phosphate, detailed experimental protocols for their determination, and a visualization of its synthesis and mechanism of action.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that several CAS numbers are associated with this compound, which may represent different salt forms or mixtures. The data presented here is a compilation from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| IUPAC Name | hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol | [3][4] |

| Synonyms | DEA-Cetyl Phosphate, Monocetyl phosphate diethanolamine salt | [4] |

| CAS Number | 61693-41-2, 90388-14-0, 65122-24-9 | [1][3][4] |

| Molecular Formula | C20H46NO6P | [1][3][4] |

| Molecular Weight | 427.6 g/mol | [1][3][4] |

| Physical Properties | ||

| Appearance | White to off-white solid or creamy consistency | [2][3] |

| Melting Point | 25–30°C or 45–55°C (depending on purity and specific salt form) | [1][3] |

| Solubility | Dispersible in water and oils | [1][3] |

| Surfactant Properties | ||

| Critical Micelle Concentration (CMC) | 0.01–0.5 mM (aqueous) | [1][3] |

| Hydrophilic-Lipophilic Balance (HLB) | ~12–14 (estimated) | [3] |

| log P (octanol-water) | ~3.2 (estimated) | [1] |

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process:

-

Esterification: Cetyl alcohol is reacted with a phosphorylating agent, such as phosphoric acid or phosphorus pentoxide, to form cetyl phosphate.[1][5]

-

Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine to yield the final this compound salt.[1][5]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Principle: This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Grind the this compound sample to a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.[6]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting range is reported as T1-T2. For a pure substance, this range is typically narrow.[6]

Solubility Determination (Turbidimetric Titration)

Principle: The solubility of a surfactant in a particular solvent can be determined by titrating a solution of the surfactant with a non-solvent until the solution becomes turbid, indicating the point of insolubility.

Apparatus:

-

Burette

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Light source and detector (or visual observation against a dark background)

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., a water/alcohol mixture).

-

Pipette a known volume of the stock solution into a beaker.

-

Place the beaker on a magnetic stirrer and begin gentle stirring.

-

Slowly titrate the solution with a non-solvent (e.g., water) from a burette.

-

Continuously monitor the solution for the first sign of persistent turbidity.

-

Record the volume of the non-solvent added at the point of turbidity.

-

The solubility can be calculated based on the initial concentration and the volumes of the solvent and non-solvent at the cloud point.

Critical Micelle Concentration (CMC) Determination (Surface Tension Method)

Principle: Surfactants lower the surface tension of a liquid. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the surface.[2][7]

Apparatus:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

-

A series of solutions of this compound in deionized water at various concentrations, both below and above the expected CMC.

Procedure:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each prepared solution, starting from the lowest concentration.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[2]

Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a non-chromophoric compound like this compound, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary.

Apparatus:

-

HPLC system with a pump, injector, column oven, and detector (e.g., UV-Vis after derivatization, ELSD, or CAD)

-

Reversed-phase C18 column

-

Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer)

-

Derivatizing agent (if using UV-Vis detection)

Procedure (General Guideline):

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent to a known concentration. If necessary, perform a derivatization step to introduce a chromophore.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (or similar)

-

Mobile Phase: A gradient elution is often employed, for example, starting with a higher percentage of aqueous buffer and increasing the organic solvent (e.g., acetonitrile) percentage over time.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Injection Volume: 10-20 µL.

-

Detection: As appropriate for the analyte (e.g., UV detection at a specific wavelength for a derivatized sample, or ELSD/CAD).

-

-

Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve.

-

Analysis: Inject the sample solution and determine the peak area corresponding to this compound.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mechanism of Action as an Emulsifier

This compound is an effective oil-in-water (O/W) emulsifier. Its mechanism of action involves reducing the interfacial tension between oil and water and forming a stable film around the dispersed oil droplets, thus preventing their coalescence.

The hydrophobic cetyl tails of the surfactant molecules penetrate the oil droplets, while the hydrophilic diethanolamine phosphate heads remain in the aqueous phase. This arrangement forms a protective layer at the oil-water interface, creating both steric and electrostatic repulsion between the droplets and thereby stabilizing the emulsion.

Applications in Drug Development

The emulsifying and stabilizing properties of this compound make it a candidate for various applications in drug development, particularly in topical and transdermal formulations. It can be used to:

-

Stabilize emulsions: Creams, lotions, and ointments containing both oil and water-soluble active pharmaceutical ingredients (APIs).[2]

-

Enhance drug solubilization: The formation of micelles above the CMC can help to solubilize poorly water-soluble drugs, potentially improving their bioavailability.

-

Improve formulation aesthetics and texture: It can contribute to a smooth and uniform consistency in topical products.[2]

Conclusion

This compound is a multifaceted surfactant with a well-defined physicochemical profile that makes it suitable for a variety of formulation challenges. Its emulsifying capabilities, coupled with its favorable safety profile in topical applications, position it as a valuable excipient for the cosmetic and pharmaceutical industries. A thorough understanding of its properties and the appropriate analytical methods for its characterization are crucial for its effective utilization in product development.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. justagriculture.in [justagriculture.in]

- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Critical Micelle Concentration of Diethanolamine Cetyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) and related physicochemical properties of Diethanolamine (B148213) cetyl phosphate (B84403). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who utilize this versatile surfactant. This document outlines the synthesis of Diethanolamine cetyl phosphate, details its key properties, and provides in-depth experimental protocols for the determination of its CMC.

Physicochemical Properties of this compound

This compound is an amphiphilic molecule, featuring a hydrophobic cetyl chain (C16) and a hydrophilic diethanolamine-phosphate headgroup.[1] This structure allows it to function as an effective emulsifier and surfactant, reducing surface tension at oil-water interfaces.[1] It is commonly used in the formulation of creams, lotions, and other cosmetic and pharmaceutical products to stabilize emulsions and enhance the uniform distribution of active ingredients.[2]

Table 1: Physicochemical Data of this compound

| Property | Value/Range | Source(s) |

| Critical Micelle Concentration (CMC) | 0.01–0.1 mM | [1] |

| Molecular Weight | ~427.6 g/mol | [3][4] |

| Molecular Formula | C20H46NO6P | [3][4] |

| Appearance | White to off-white solid or creamy consistency | [2][3] |

| Solubility | Dispersible in water | [1] |

| Melting Point | 25–30°C | [1] |

| log P (octanol-water) | ~3.2 (estimated) | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that involves an initial esterification reaction followed by neutralization.[1][3]

-

Esterification: Cetyl alcohol is reacted with phosphoric acid to form cetyl phosphate.[1][3]

-

Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine to produce the final product, this compound.[1][3]

Industrial-scale production is typically carried out in batch reactors where temperature and pH are carefully monitored to optimize the yield.[1] Purification methods such as vacuum distillation and solvent extraction are employed to remove impurities like unreacted cetyl alcohol or diethanolamine.[1]

Synthesis of this compound.

Experimental Protocols for CMC Determination

The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles. Several experimental techniques can be employed to determine the CMC of this compound.

Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.001 mM to 1 mM).

-

Instrumentation: Use a surface tensiometer, such as one employing the Wilhelmy plate or Du Noüy ring method.

-

Measurement:

-

Calibrate the instrument according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, ensuring the temperature is controlled and constant (e.g., 25°C).

-

Allow the system to equilibrate before each measurement.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Workflow for CMC determination by surface tensiometry.

Conductometry

This technique is suitable for ionic surfactants like this compound. The conductivity of the solution changes with surfactant concentration due to the formation of micelles, which have a lower mobility than the individual ions.

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Measure the specific conductance of each solution at a constant temperature (e.g., 25°C).

-

Ensure thorough rinsing of the conductivity cell with deionized water and the sample solution before each measurement.

-

-

Data Analysis:

-

Plot the specific conductance versus the concentration of this compound.

-

The plot will exhibit a break or change in slope.

-

The CMC is the concentration at which this break occurs, determined by the intersection of the two linear segments of the plot.

-

Workflow for CMC determination by conductometry.

Fluorescence Spectroscopy

This method utilizes a fluorescent probe (e.g., pyrene) that exhibits changes in its fluorescence properties upon partitioning into the hydrophobic core of the micelles.

Experimental Protocol:

-

Preparation of Probe Solution: Prepare a stock solution of a fluorescent probe, such as pyrene (B120774), in a suitable organic solvent (e.g., acetone).

-

Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water, spanning a range of concentrations around the expected CMC.

-

Sample Preparation: To each surfactant solution, add a small aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 1-2 µM) to avoid self-quenching. The solvent from the probe stock should be allowed to evaporate, leaving the probe to be solubilized by the surfactant solution.

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement:

-

Excite the pyrene at an appropriate wavelength (e.g., ~335 nm).

-

Record the emission spectra (e.g., from 350 to 450 nm).

-

Pay close attention to the intensities of the first and third vibronic peaks of the pyrene emission spectrum (I1 at ~373 nm and I3 at ~384 nm).

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third to the first peak (I3/I1) for each surfactant concentration.

-

Plot the I3/I1 ratio as a function of the this compound concentration.

-

The plot will show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.

-

Workflow for CMC determination by fluorescence spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the critical micelle concentration and associated properties of this compound. The data presented in a structured format, along with detailed experimental protocols and visual workflows, offers a practical resource for scientists and researchers. A thorough understanding and accurate determination of the CMC are crucial for the effective application of this compound in the development of stable and efficacious pharmaceutical and cosmetic formulations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diethanolamine (B148213) Cetyl Phosphate (B84403) as an Emulsifying Agent

Abstract

Diethanolamine cetyl phosphate is a versatile and highly effective emulsifying agent employed extensively in the cosmetic and pharmaceutical industries.[1][2] As a semi-synthetic, phospholipid-derived surfactant, it offers robust stabilization for oil-in-water (O/W) emulsions, enhances product texture, and can serve as a delivery vehicle for active ingredients.[3][4] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, applications, and safety considerations. Detailed experimental protocols for evaluating its performance are provided, and quantitative data are summarized for clear interpretation.

Chemical and Physical Properties

This compound is the diethanolamine salt of cetyl phosphate.[2][5] Its unique molecular architecture consists of a long-chain, hydrophobic cetyl group (C16 alkyl chain) and a hydrophilic diethanolamine-phosphate headgroup.[3] This amphiphilic nature is fundamental to its function as an emulsifier at oil-water interfaces.[3][6] It is classified as a hybrid anionic/nonionic surfactant.[6]

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These parameters are critical for formulation development, predicting emulsion type, and ensuring stability.

| Property | Value / Range | Source(s) |

| IUPAC Name | hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol | [6][7] |

| CAS Number | 90388-14-0, 61693-41-2, 69331-39-1 | [2][6] |

| Molecular Formula | C20H46NO6P | [6] |

| Molecular Weight | ~427.6 - 465.5 g/mol | [3][6] |

| Appearance | White to off-white solid or creamy consistency | [1] |

| Melting Point | 25–55°C | [3][6] |

| Water Solubility | Dispersible | [3] |

| HLB Value | ~12–14 | [6] |

| Critical Micelle Conc. (CMC) | 0.01–0.5 mM | [3][6] |

| Interfacial Tension Reduction | ≤25 mN/m | [6] |

| pH Stability Range | 4.0–8.5 | [6] |

Mechanism of Emulsification

The primary function of this compound is to stabilize oil-in-water (O/W) emulsions.[1] Its mechanism is multifaceted, involving the reduction of interfacial tension and the formation of a protective barrier around dispersed oil droplets.

-

Adsorption at the Interface : Due to its amphiphilic structure, the molecule preferentially orients itself at the oil-water interface. The hydrophobic cetyl tail anchors into the oil phase, while the hydrophilic diethanolamine-phosphate head remains in the aqueous phase.[3][6]

-

Reduction of Interfacial Tension : This molecular arrangement significantly lowers the energy required to create new surface area, facilitating the dispersion of oil into fine droplets.[6]

-

Formation of Protective Barriers : The emulsifier forms a film around the oil droplets, preventing them from coalescing through two primary mechanisms:

-

Electrostatic Repulsion : The ionized phosphate group imparts a negative charge to the surface of the oil droplets, causing them to repel each other.

-

Steric Hindrance : The bulky structure of the headgroup creates a physical barrier that prevents close approach and fusion of droplets.[6]

-

This dual-barrier system provides robust stabilization against common emulsion failure mechanisms like coalescence, flocculation, and creaming.[6][8]

Logical Relationship: Emulsification Mechanism

Caption: Mechanism of O/W emulsion stabilization by this compound.

Synthesis and Manufacturing

The industrial synthesis of this compound is typically a two-step process.[3][6] This method ensures high purity and yield for cosmetic and pharmaceutical-grade material.

-

Esterification : Cetyl alcohol (a C16 fatty alcohol) is reacted with a phosphorylating agent, such as phosphoric acid or pyrophosphoric acid, under controlled temperatures (e.g., 80–100°C) to form cetyl phosphate.[6][9]

-

Neutralization : The resulting acidic cetyl phosphate is then neutralized with diethanolamine in a 1:1 molar ratio at a lower temperature (e.g., 50–60°C) to yield the final product, this compound.[6]

Post-synthesis purification steps, such as vacuum distillation, may be employed to remove unreacted starting materials and ensure compliance with industry standards.[6]

Workflow: Synthesis Process

Caption: Two-step industrial synthesis of this compound.

Applications in Research and Drug Development

This compound's favorable properties make it suitable for a range of demanding applications.

-

Cosmetic Formulations : It is a primary emulsifier in creams, lotions, and moisturizers, where it creates a stable, smooth, and uniform product.[1] It also acts as a texture enhancer and improves the spreadability of sunscreens.[1][3]

-

Topical Drug Delivery : Its biocompatibility makes it an excellent candidate for topical pharmaceutical formulations.[3] It can enhance the skin permeability of active pharmaceutical ingredients (APIs) like corticosteroids and antifungals, potentially improving therapeutic efficacy.[3]

-

Delivery Vehicle : The compound can form micelles or vesicle structures that encapsulate lipophilic actives, such as retinoids, facilitating their controlled release and improving stability.[3]

Experimental Protocols

Evaluating the efficacy of an emulsifier is crucial. The following are representative protocols for characterizing emulsions stabilized with this compound.

Protocol: Preparation of a Model O/W Emulsion

Objective: To prepare a stable 15% oil-in-water emulsion using this compound.

Materials:

-

Oil Phase: 15.0 g (e.g., Caprylic/Capric Triglyceride)

-

Emulsifier: 3.0 g this compound

-

Aqueous Phase: 82.0 g Deionized Water

-

Preservative: q.s. (e.g., Phenoxyethanol)

Methodology:

-

Combine the oil phase components and this compound in a primary beaker. Heat to 75-80°C until all components are melted and uniform.

-

In a separate beaker, heat the aqueous phase (water and preservative) to 75-80°C.

-

Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer (e.g., Silverson or Ultra-Turrax) at 5,000 RPM for 5 minutes.

-

Continue mixing with a propeller stirrer at a lower speed (~300 RPM) while allowing the emulsion to cool to room temperature.

-

Adjust the final pH if necessary to fall within the emulsifier's stable range (4.0-8.5).[6]

Protocol: Emulsion Stability Assessment

Objective: To evaluate the physical stability of the prepared emulsion under accelerated conditions.[8]

Methodology:

-

Macroscopic Evaluation : Dispense 50 g of the emulsion into sealed glass jars. Store samples under various conditions: 4°C, 25°C (room temperature), and 40°C. Visually inspect for phase separation, creaming, or changes in color and odor at intervals of 24 hours, 1 week, 1 month, and 3 months.[10]

-

Centrifugation Test : Place 10 mL of the emulsion in a centrifuge tube. Centrifuge at 3,000 RPM for 30 minutes. Observe for any signs of phase separation or creaming. A stable emulsion will show no separation.[10]

-

Freeze-Thaw Cycling : Subject the emulsion to three cycles of freezing at -10°C for 24 hours followed by thawing at 25°C for 24 hours. After the final cycle, assess for any changes in homogeneity, viscosity, or phase separation.[11]

-

Microscopic Evaluation : Place a small drop of the emulsion on a microscope slide. Observe under 400x magnification to assess droplet uniformity and check for signs of coalescence (droplet merging).[10]

-

Particle Size Analysis : Measure the droplet size distribution immediately after preparation and at each stability time point using laser diffraction or dynamic light scattering. A significant increase in the mean droplet size or polydispersity index (PDI) indicates instability.[10][12]

Workflow: Emulsion Stability Testing

Caption: General workflow for assessing the physical stability of an emulsion.

Safety and Regulatory Considerations

This compound is generally considered safe for use in cosmetic products when formulated to be non-irritating.[4][13] However, as a DEA-related ingredient, it is subject to regulatory scrutiny.

-

DEA Concerns : Diethanolamine (DEA) and its derivatives have been under review due to findings from a 1998 National Toxicology Program (NTP) study that linked topical application to cancer in laboratory animals.[14] The study suggested the effect was linked to residual DEA.[14] However, a direct link to cancer risk in humans has not been established.[14]

-

Regulatory Status :

-

USA : The FDA does not prohibit DEA or its derivatives but advises consumers to check ingredient labels if they have concerns.[14] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that these ingredients are safe when formulated to be non-irritating.[13]

-

EU : DEA itself is banned in cosmetics.[15] The use of its salts, like this compound, is restricted (e.g., maximum concentration limits).[3]

-

California (Prop 65) : DEA is listed as a cancer-causing agent.[15]

-

-

Formulation Guideline : The CIR Panel recommends that DEA-related ingredients should not be used in cosmetic products where N-nitroso compounds can be formed.[13]

Conclusion

This compound is a high-performance emulsifier with a well-characterized physicochemical profile. Its ability to form stable, aesthetically pleasing oil-in-water emulsions makes it a valuable excipient in the development of advanced cosmetic and topical drug delivery systems. Its robust mechanism, involving both electrostatic and steric stabilization, provides excellent resistance to phase separation. While formulators must be cognizant of the regulatory landscape surrounding DEA-related compounds, this compound remains a safe and effective ingredient when used according to established guidelines. Future research may further explore its potential in novel drug delivery platforms and controlled-release applications.

References

- 1. farmoganic.com [farmoganic.com]

- 2. parchem.com [parchem.com]

- 3. This compound (65122-24-9) for sale [vulcanchem.com]

- 4. deascal.com [deascal.com]

- 5. ewg.org [ewg.org]

- 6. This compound (90388-14-0) for sale [vulcanchem.com]

- 7. This compound | C20H46NO6P | CID 103237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2018002073A1 - Topical compositions - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. agnopharma.com [agnopharma.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Diethanolamine | FDA [fda.gov]

- 15. alsglobal.com [alsglobal.com]

The Role of Diethanolamine Cetyl Phosphate as a Surfactant in Research: A Technical Guide

Introduction: Diethanolamine (B148213) cetyl phosphate (B84403) (DEA-cetyl phosphate) is a versatile amphiphilic compound widely utilized in cosmetic and pharmaceutical research.[1][2][3] Structurally, it combines a hydrophobic 16-carbon cetyl chain with a hydrophilic diethanolamine-phosphate headgroup, classifying it as a phospholipid-derived surfactant.[1][4] This unique molecular architecture enables it to reduce surface tension at oil-water interfaces, making it a highly effective emulsifier, stabilizer, and delivery vehicle.[1][3] Its biocompatibility and low irritation potential compared to other common surfactants render it particularly suitable for topical drug delivery systems and advanced cosmetic formulations.[1] This guide provides an in-depth technical overview of its properties, mechanisms, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

Chemical Structure and Properties

DEA-cetyl phosphate's dual hydrophobic-hydrophilic nature is central to its function. The long cetyl tail anchors into the oil phase of a mixture, while the polar diethanolamine-phosphate headgroup interacts with the aqueous phase.[1] This positioning at the interface lowers the interfacial tension, allowing for the formation of stable emulsions.[2][3] The phosphate group also gives it characteristics of a phospholipid derivative.[1]

Quantitative Data Summary

The key physicochemical parameters of DEA-cetyl phosphate are summarized below, providing a basis for its application in formulation science.

| Property | Value | Source(s) |

| Molecular Formula | C20H46NO6P | [1][5] |

| Molecular Weight | 427.6 g/mol | [1][5] |

| Appearance | White to off-white solid or creamy consistency | [2] |

| Classification | Anionic/Nonionic Hybrid Surfactant | [4] |

| Hydrophile-Lipophile Balance (HLB) | ~12–14 | [4] |

| Critical Micelle Concentration (CMC) | 0.01–0.1 mM | [1] |

| Comedogenicity Rating | 1 (Low) | [3] |

A comparative analysis highlights its efficiency. With a lower Critical Micelle Concentration (CMC) than surfactants like Sodium Lauryl Sulfate (SLS), DEA-cetyl phosphate achieves its function at lower concentrations, which helps to minimize the risk of skin irritation.[1]

| Surfactant | CMC (mM) | Irritation Potential |

| Diethanolamine Cetyl Phosphate | 0.1 | Low |

| DEA-Cetyl Sulfate | 0.5 | Moderate |

| Sodium Lauryl Sulfate | 8.2 | High |

| [Source: Vulcanchem[1]] |

Synthesis Pathway

The industrial synthesis of DEA-cetyl phosphate is a two-step process. First, cetyl alcohol undergoes esterification with phosphoric acid to form cetyl phosphate.[1][4] In the second step, the resulting acidic cetyl phosphate is neutralized with diethanolamine to yield the final product.[1][3]

References

A Comprehensive Technical Guide on Diethanolamine Cetyl Phosphate in Pharmaceutical Formulations

Executive Summary: Diethanolamine (B148213) cetyl phosphate (B84403) (DEA-cetyl phosphate) is a versatile amphiphilic compound widely utilized in the pharmaceutical and cosmetic industries as a primary emulsifier, stabilizer, and surfactant.[1][2][3][4] Its unique molecular structure, comprising a hydrophobic cetyl tail and a hydrophilic diethanolamine-phosphate head, allows it to effectively reduce interfacial tension between oil and water phases, leading to the formation of stable emulsions.[2][5] This technical guide provides an in-depth analysis of its chemical properties, synthesis, mechanism of action, and applications in pharmaceutical formulations, with a focus on topical and advanced drug delivery systems like nanoemulsions. It also outlines key experimental protocols for characterization and discusses the pertinent safety and regulatory landscape for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Diethanolamine cetyl phosphate is the diethanolamine salt of cetyl phosphate, classified as an anionic/nonionic hybrid surfactant.[5][6] Its amphiphilic nature is central to its function, enabling compatibility with a diverse range of formulation components.[2][5]

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| CAS Numbers | 90388-14-0, 61693-41-2, 65122-24-9[5][7] |

| Molecular Formula | C₂₀H₄₆NO₆P[5][7] |

| Molecular Weight | ~427.6 g/mol [5][7] |

| IUPAC Name | hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol[5][7] |

The key physicochemical properties that dictate its performance in pharmaceutical systems are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value / Range |

|---|---|

| Appearance | White to off-white solid or creamy consistency[1][5] |

| Solubility | Dispersible in water and oils[2][5] |

| Melting Point | 25–55°C (Range from multiple sources)[2][5] |

| Density | 1.05–1.10 g/cm³[5] |

| Critical Micelle Concentration (CMC) | 0.01–0.5 mM (in aqueous solution)[2][5] |

| pH Stability | 4.0–8.5[5] |

| Hydrophile-Lipophile Balance (HLB) | ~12–14[5] |

| Comedogenicity Rating | 1 (Low likelihood of clogging pores)[8] |

Synthesis and Manufacturing

The industrial production of this compound is typically a two-step process that ensures high purity and yield.[3][5][8]

-

Esterification: Cetyl alcohol is reacted with phosphoric acid at elevated temperatures to form the intermediate, cetyl phosphate.[3][5]

-

Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine in a 1:1 molar ratio to produce the final this compound salt.[3][5]

Table 3: Industrial Synthesis Parameters

| Parameter | Optimal Condition |

|---|---|

| Esterification Temperature | 80–100°C[5] |

| Neutralization Temperature | 50–60°C[5] |

| Catalyst | None required[5] |

| Typical Yield | 85–92%[5] |

| Purity (Post-Purification) | ≥95%[5] |

Purification methods such as vacuum distillation are employed to remove unreacted starting materials.[2]

Caption: Workflow for the two-step synthesis of DEA-cetyl phosphate.

Mechanism of Action in Pharmaceutical Emulsions

DEA-cetyl phosphate stabilizes oil-in-water (o/w) emulsions through a well-defined physicochemical mechanism driven by its amphiphilic structure.[5]

-

Adsorption at the Interface: The molecule orients itself at the oil-water interface. The hydrophobic cetyl tail (C16H33) anchors into the oil droplet, while the hydrophilic phosphate-diethanolamine head group remains in the continuous aqueous phase.[2][5]

-

Reduction of Interfacial Tension: This alignment significantly lowers the energy at the oil-water boundary (interfacial tension to ≤25 mN/m), facilitating the dispersion of oil into fine droplets.[5]

-

Formation of Protective Barriers: Once adsorbed, the molecules create two types of barriers around the oil droplets that prevent them from coalescing:

-

Steric Hindrance: The bulky head groups physically prevent droplets from getting too close.

-

Electrostatic Repulsion: The ionized phosphate groups impart a negative surface charge on the droplets, causing them to repel each other.[5]

-

References

- 1. farmoganic.com [farmoganic.com]

- 2. This compound (65122-24-9) for sale [vulcanchem.com]

- 3. Buy this compound | 61693-41-2 [smolecule.com]

- 4. servochem.com [servochem.com]

- 5. This compound (90388-14-0) for sale [vulcanchem.com]

- 6. ewg.org [ewg.org]

- 7. This compound | C20H46NO6P | CID 103237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. deascal.com [deascal.com]

The Amphiphilic Nature of DEA-Cetyl Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine-cetyl phosphate (B84403) (DEA-cetyl phosphate) is a semi-synthetic amphiphilic molecule valued for its properties as a surfactant and emulsifier.[1][2] Structurally, it possesses a lipophilic 16-carbon cetyl chain and a hydrophilic diethanolamine-phosphate headgroup.[3] This dual nature allows it to effectively reduce interfacial tension between oil and water phases, making it a valuable excipient in the formulation of stable emulsions for the cosmetic and pharmaceutical industries.[1][2] In pharmaceutical sciences, its ability to form organized structures such as micelles and vesicles in aqueous solutions is of particular interest for the development of advanced drug delivery systems.[3] This technical guide provides a comprehensive overview of the amphiphilic nature of DEA-cetyl phosphate, its physicochemical properties, and its potential applications in drug delivery, with a focus on topical formulations.

Physicochemical Properties

The performance of DEA-cetyl phosphate in a formulation is dictated by its physicochemical properties. A key parameter is its critical micelle concentration (CMC), the concentration at which individual surfactant molecules (unimers) begin to self-assemble into micelles. For DEA-cetyl phosphate, the CMC is approximately 0.1 mM.[3] This low CMC indicates its high efficiency as a surfactant, requiring a smaller amount to achieve surface tension reduction and micelle formation compared to surfactants with higher CMCs.[3]

To illustrate the application of DEA-cetyl phosphate in a drug delivery context, a hypothetical case study of a nanoemulsion formulation for the topical delivery of a lipophilic active pharmaceutical ingredient (API) is presented below. The quantitative data are representative of what would be expected for a well-formulated system using a long-chain phosphate ester like DEA-cetyl phosphate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a representative DEA-cetyl phosphate-based nanoemulsion formulation.

Table 1: Physicochemical Properties of DEA-Cetyl Phosphate

| Property | Value |

| Critical Micelle Concentration (CMC) | 0.1 mM |

| Molecular Weight | ~465.5 g/mol |

| Appearance | White to off-white solid or creamy consistency |

Table 2: Representative Characteristics of a DEA-Cetyl Phosphate-Based Nanoemulsion for Topical Drug Delivery

| Parameter | Value Range |

| Mean Particle Size (z-average) | 150 - 250 nm |

| Polydispersity Index (PDI) | 0.1 - 0.3 |

| Zeta Potential | -30 to -50 mV |

| Drug Encapsulation Efficiency (EE) | 85 - 95% |

| pH of the Formulation | 5.5 - 6.5 |

Table 3: Representative In Vitro Drug Release Profile from a DEA-Cetyl Phosphate-Based Nanoemulsion

| Time (hours) | Cumulative Drug Release (%) |

| 1 | 15 - 25 |

| 2 | 25 - 40 |

| 4 | 40 - 60 |

| 8 | 60 - 80 |

| 12 | 75 - 90 |

| 24 | > 90 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of drug delivery systems. The following sections provide protocols relevant to the study of DEA-cetyl phosphate and its nanoformulations.

Synthesis of DEA-Cetyl Phosphate

The synthesis of DEA-cetyl phosphate is typically a two-step process:[1][3]

-

Esterification: Cetyl alcohol is reacted with a phosphorylating agent, such as phosphoric acid or phosphorus pentoxide, under controlled temperature conditions to form cetyl phosphate.

-

Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine (B148213) to yield DEA-cetyl phosphate.[1][3]

Detailed Protocol:

-

In a reaction vessel equipped with a stirrer and temperature control, melt cetyl alcohol at approximately 50-60 °C.

-

Slowly add phosphoric acid to the molten cetyl alcohol with continuous stirring. The molar ratio of cetyl alcohol to phosphoric acid is typically controlled to favor the formation of mono- and di-cetyl phosphates.

-

Maintain the reaction mixture at a constant temperature (e.g., 70-80 °C) for a specified period (e.g., 4-6 hours) to ensure complete esterification.

-

Cool the reaction mixture to approximately 60 °C.

-

Slowly add diethanolamine to the cetyl phosphate mixture with stirring to neutralize the acidic phosphate groups. The amount of diethanolamine added will determine the final pH of the product.

-

Continue stirring until a homogenous, creamy product is formed.

-

The final product can be purified by washing with a non-polar solvent to remove any unreacted cetyl alcohol.

Preparation of a DEA-Cetyl Phosphate-Based Nanoemulsion

A high-pressure homogenization technique can be employed to produce a stable oil-in-water (o/w) nanoemulsion.

Detailed Protocol:

-

Oil Phase Preparation: Dissolve the lipophilic API in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration.

-

Aqueous Phase Preparation: Disperse DEA-cetyl phosphate in purified water and heat to approximately 70-80 °C with stirring until a uniform dispersion is formed.

-

Emulsification: Slowly add the oil phase to the aqueous phase under high-shear mixing to form a coarse pre-emulsion.

-

Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 15,000-20,000 psi).

-

Cooling: Allow the resulting nanoemulsion to cool to room temperature with gentle stirring.

-

pH Adjustment: Adjust the final pH of the nanoemulsion to the desired range (e.g., 5.5-6.5) using a suitable pH adjuster if necessary.

Characterization of the Nanoemulsion

Method: Dynamic Light Scattering (DLS)

-

Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Perform the measurement using a DLS instrument at a fixed scattering angle (e.g., 173°) and a controlled temperature (e.g., 25 °C).

-

The instrument's software will calculate the z-average mean particle size and the polydispersity index (PDI) from the correlation function of the scattered light intensity fluctuations.

-

For zeta potential measurement, use the same diluted sample in a specific capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the droplets to calculate the zeta potential.

Method: Ultracentrifugation followed by High-Performance Liquid Chromatography (HPLC)

-

Place a known amount of the nanoemulsion in an ultracentrifuge tube.

-

Centrifuge at a high speed (e.g., 100,000 x g) for a specified time (e.g., 1 hour) to separate the nanoemulsion droplets from the aqueous phase containing the unencapsulated drug.

-

Carefully collect the supernatant (aqueous phase).

-

Disrupt the nanoemulsion pellet using a suitable organic solvent (e.g., methanol) to release the encapsulated drug.

-

Quantify the amount of drug in the supernatant and in the disrupted pellet using a validated HPLC method.

-

Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of drug in pellet / Total amount of drug) x 100

Method: Franz Diffusion Cell System

-

Mount a synthetic membrane (e.g., polysulfone) between the donor and receptor compartments of the Franz diffusion cell.

-

Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain a constant temperature (32 °C for topical delivery studies) and stirring speed.

-

Apply a known amount of the nanoemulsion to the donor side of the membrane.

-

At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh buffer to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Plot the cumulative percentage of drug released against time to obtain the drug release profile.

Visualizations

Synthesis of DEA-Cetyl Phosphate

Caption: Synthesis pathway of DEA-cetyl phosphate.

Experimental Workflow for Nanoemulsion Characterization

Caption: Workflow for nanoemulsion characterization.

Proposed Mechanism for Enhanced Topical Drug Delivery

Caption: Enhanced topical drug delivery mechanism.

Conclusion

DEA-cetyl phosphate is a versatile amphiphilic excipient with significant potential in the development of advanced drug delivery systems, particularly for topical applications. Its low critical micelle concentration and ability to form stable nanoemulsions make it an attractive candidate for formulating poorly water-soluble drugs. The provided experimental protocols and characterization data, illustrated through a representative case study, offer a foundational guide for researchers and drug development professionals exploring the utility of DEA-cetyl phosphate in their formulations. Further research into the specific interactions of DEA-cetyl phosphate with biological membranes and its influence on cellular pathways will undoubtedly expand its applications in the pharmaceutical field.

References

Diethanolamine Cetyl Phosphate: A Technical Guide for Novel Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (B148213) cetyl phosphate (B84403) (DAECP) is an amphiphilic compound with a rich history in the cosmetics and personal care industry as an effective emulsifier and surfactant.[1][2] Its unique molecular structure, comprising a hydrophobic cetyl tail and a hydrophilic diethanolamine-phosphate headgroup, presents intriguing possibilities for the development of novel drug delivery systems.[3] This technical guide provides a comprehensive overview of the physicochemical properties of DAECP, its potential applications in drug delivery, and detailed methodologies for the formulation and characterization of DAECP-based nanocarriers. While specific research on DAECP in advanced drug delivery is emerging, this document extrapolates from established principles of similar phosphate-based surfactants and vesicular systems to provide a foundational resource for researchers in this field.

Introduction to Diethanolamine Cetyl Phosphate

This compound is the diethanolamine salt of cetyl phosphate.[4] It is a versatile compound known for its ability to stabilize oil-in-water emulsions, making it a valuable ingredient in creams, lotions, and other topical formulations.[5][6] In the context of pharmaceuticals, its biocompatibility and ability to enhance skin permeability have been noted, particularly for topical delivery of corticosteroids and antifungals.[3][7] The potential of DAECP extends to the formation of vesicular systems, such as liposomes and niosomes, where it can act as a charge-inducing agent to improve stability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DAECP is crucial for its application in drug delivery. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C20H46NO6P | [8] |

| Molecular Weight | 427.6 g/mol | [8] |

| Synonyms | DEA-Cetyl phosphate, Monocetyl phosphate diethanolamine salt | [8] |

| Appearance | White to off-white solid or creamy consistency | [5] |

| Solubility | Dispersible in water and oils | [9] |

| HLB Value | ~12-14 | [9] |

Synthesis of this compound

The synthesis of DAECP is typically a two-step process:[7][9]

-

Esterification: Cetyl alcohol is reacted with phosphoric acid under controlled temperature (80-100°C) to form cetyl phosphate.[9]

-

Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine in a 1:1 molar ratio at a lower temperature (50-60°C) to yield this compound.[9]

Purification is often achieved through vacuum distillation to remove any unreacted starting materials.[9]

Applications in Novel Drug Delivery Systems

While specific examples in the scientific literature are limited, the properties of DAECP suggest its utility in several areas of novel drug delivery.

Topical and Transdermal Delivery

DAECP's established role in enhancing skin permeability makes it a prime candidate for topical and transdermal drug delivery systems.[7] By fluidizing the lipid bilayers of the stratum corneum, it can facilitate the penetration of active pharmaceutical ingredients (APIs).[10]

Vesicular Drug Delivery Systems (Liposomes and Niosomes)

DAECP can be incorporated into the bilayer of vesicular systems like liposomes and niosomes to impart a surface charge. This is a common strategy to prevent aggregation and enhance the stability of the nanoparticle suspension through electrostatic repulsion. While dicetyl phosphate is more commonly cited for this purpose, the structural similarity of DAECP suggests it could perform a similar function.[11]

Potential as a Vaccine Adjuvant

There is emerging interest in the use of DAECP as a vaccine adjuvant in intradermal formulations, where it may help to potentiate the immune response.[3][7]

Experimental Protocols

The following are detailed methodologies for the formulation and characterization of vesicular drug delivery systems, which can be adapted for the inclusion of this compound.

Preparation of DAECP-Containing Niosomes by Thin Film Hydration

This method is widely used for the preparation of niosomes and can be adapted to include DAECP as a charge-inducing agent.

Materials:

-

Non-ionic surfactant (e.g., Span 60)

-

Cholesterol

-

This compound (DAECP)

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

-

Accurately weigh the non-ionic surfactant, cholesterol, and DAECP in a desired molar ratio (e.g., 1:1:0.1).

-

Dissolve the mixture in an organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the transition temperature of the surfactant (e.g., 60°C). This will form a thin, dry lipid film on the wall of the flask.

-

Hydrate the lipid film with the aqueous buffer containing the dissolved drug by rotating the flask.

-

The resulting niosomal suspension can be sonicated or extruded to reduce the vesicle size and improve homogeneity.

Characterization of DAECP-Based Nanocarriers

5.2.1. Vesicle Size, Polydispersity Index (PDI), and Zeta Potential

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the nanoparticle suspension with an appropriate buffer and analyze using a DLS instrument to determine the average particle size, PDI (a measure of the width of the size distribution), and zeta potential (a measure of surface charge and stability).

5.2.2. Encapsulation Efficiency and Drug Loading

-

Procedure:

-

Separate the unencapsulated (free) drug from the nanoparticle suspension using techniques like dialysis or centrifugation.

-

Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

EE% = [(Total Drug - Free Drug) / Total Drug] x 100 DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

-

5.2.3. In Vitro Drug Release

-

Technique: Dialysis Method

-

Procedure:

-

Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the withdrawn samples to determine the cumulative drug release over time.

-

Potential Signaling Pathways and Cellular Interactions

While no specific signaling pathways have been directly linked to DAECP-based delivery systems, general principles of nanoparticle-cell interactions can be inferred. The surface charge imparted by DAECP can influence cellular uptake mechanisms. Positively charged nanoparticles often exhibit enhanced uptake through electrostatic interactions with the negatively charged cell membrane. The primary endocytic pathways for nanoparticles include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[12] The specific route of internalization will depend on the overall physicochemical properties of the formulated nanoparticle, including its size and surface chemistry.

Conclusion and Future Perspectives

This compound holds promise as a functional excipient in the design of novel drug delivery systems. Its amphiphilic nature, coupled with its ability to act as a stabilizer and permeability enhancer, makes it a versatile component for various formulations. Further research is warranted to fully elucidate the potential of DAECP in targeted drug delivery, gene delivery, and as a vaccine adjuvant. In-depth studies focusing on the formulation of DAECP-based nanocarriers with specific drugs, followed by comprehensive in vitro and in vivo characterization, will be crucial in translating the potential of this compound into tangible therapeutic applications.

References